molecular formula C18H16N2O5 B8287552 6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2-ethoxy-3-methoxyphenyl)-4-oxo- CAS No. 68274-48-6

6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2-ethoxy-3-methoxyphenyl)-4-oxo-

Cat. No. B8287552
CAS RN: 68274-48-6
M. Wt: 340.3 g/mol
InChI Key: PEVAIZIFXLHRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2-ethoxy-3-methoxyphenyl)-4-oxo- is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2-ethoxy-3-methoxyphenyl)-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2-ethoxy-3-methoxyphenyl)-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68274-48-6

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-(2-ethoxy-3-methoxyphenyl)-4-oxo-3H-quinazoline-6-carboxylic acid

InChI

InChI=1S/C18H16N2O5/c1-3-25-15-11(5-4-6-14(15)24-2)16-19-13-8-7-10(18(22)23)9-12(13)17(21)20-16/h4-9H,3H2,1-2H3,(H,22,23)(H,19,20,21)

InChI Key

PEVAIZIFXLHRJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The yield is 5 g of 6-carboxy-2-(2'-ethoxy-3'-methoxy-phenyl)-4H-3,1-benzoxazin-4-one (m.p.=175°-177° C.), which are reacted at room temperature first with 70 ml of 32% ammonium hydroxide for 4 hours and then with 20 ml of 2N NaOH overnight. After acidification with 4N HCl, the precipitate is filtered off and crystallized from ethanol to give 6-carboxy-2-(2'-ethoxy-3'-methoxy-phenyl)-3,4-dihydro-4-oxo-quinazoline (3 g; m.p. 228°-229° C.).
Name
6-carboxy-2-(2'-ethoxy-3'-methoxy-phenyl)-4H-3,1-benzoxazin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.